molecular formula C21H18ClN3 B1668745 N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 305372-78-5

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No. B1668745
M. Wt: 347.8 g/mol
InChI Key: IFOHRIXRQPOHQZ-UHFFFAOYSA-N
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Description

CCT036477 is a selective inhibitor of wingless-type MMTV integration site family (WNT)-dependent transcription. It reduces the transcriptional activity of the T-cell factor/lymphoid enhancer factor transcription factor family at the ß-catenin level.

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

The specific scientific field of this application is Cancer Research .

Comprehensive and Detailed Summary of the Application

CCT036477, also known as Wnt Pathway Inhibitor XI, is a small molecule inhibitor that controls the biological activity of the Wnt Pathway . This pathway plays a crucial role in cell growth and differentiation, and its dysregulation is often associated with cancer . Therefore, CCT036477 is primarily used for cancer applications .

Detailed Description of the Methods of Application or Experimental Procedures

CCT036477 is typically used in vitro, where it is added to cell cultures to inhibit the Wnt signaling pathway . The exact concentration used can vary, but it is soluble in DMSO at 50 mg/mL .

Thorough Summary of the Results or Outcomes Obtained

CCT036477 has been shown to inhibit growth in several cancer cell lines . It does not alter β-catenin levels but blocks transcription at the β-catenin level . It has also shown clear activity in vivo, blocking the development of Zebrafish and Xenopus embryos and expression of Wnt target genes .

In a study published in Cancer Research, it was found that CCT036477 has an inhibitory effect on Wnt signaling, which is often deregulated in cancer . The compound was shown to induce degradation of β-catenin that had been stabilized by a glycogen synthase kinase-3 (GSK-3) inhibitor .

In addition, it was found that the addition of CCT036477 to zebrafish embryos at the 16-cell stage induced axis defects, leading to phenotypes that have been associated with alterations to Wnt signaling .

properties

IUPAC Name

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOHRIXRQPOHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394516
Record name F0388-0065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

CAS RN

305372-78-5
Record name F0388-0065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
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N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
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N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
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N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
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N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Reactant of Route 6
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

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